L-N-[(4'-Boc)Piperidino]Proline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHMMZZSDZTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221352-39-2 | |
| Record name | 221352-39-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of L Proline and Its Derivatives As Chiral Scaffolds and Catalysts
L-proline, a naturally occurring secondary amino acid, holds a privileged position in the realm of asymmetric synthesis. Its rigid five-membered ring structure imparts a conformational constraint that is highly valuable in the design of catalysts and chiral auxiliaries. This inherent chirality and structural rigidity make L-proline and its derivatives powerful tools for controlling the stereochemical outcome of chemical reactions. nih.govwikipedia.orglibretexts.org
The significance of L-proline extends to its role as a "chiral scaffold," providing a foundational framework upon which more complex chiral molecules can be built. nih.govnih.gov Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to participate in various catalytic cycles, most notably in enamine and iminium ion catalysis. libretexts.orgnih.gov This dual functionality enables it to activate both nucleophiles and electrophiles, facilitating a wide range of asymmetric transformations.
The applications of L-proline and its derivatives in organocatalysis are extensive and include key carbon-carbon bond-forming reactions such as:
Aldol (B89426) reactions: Proline-catalyzed aldol reactions are a cornerstone of organocatalysis, providing a direct route to chiral β-hydroxy carbonyl compounds with high enantioselectivity. wikipedia.orgacs.org
Mannich reactions: These reactions, catalyzed by proline, enable the asymmetric synthesis of β-amino carbonyl compounds, which are important precursors for various biologically active molecules. researchgate.net
Michael additions: Proline and its derivatives effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of chiral products. nih.gov
The development of proline-based catalysts continues to be an active area of research, with modifications to the proline core aiming to enhance catalytic activity, selectivity, and substrate scope. wikipedia.org
An Overview of Piperidine and Proline Hybrid Structures in Asymmetric Synthesis
The integration of a piperidine (B6355638) moiety with a proline scaffold gives rise to a class of hybrid structures with significant potential in asymmetric synthesis and medicinal chemistry. Piperidine, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast number of pharmaceuticals and natural products. biointerfaceresearch.com The combination of the rigid, chiral pyrrolidine (B122466) ring of proline with the flexible, yet conformationally defined, piperidine ring can lead to novel catalysts and building blocks with unique stereochemical properties.
The development of proline-piperidine hybrid structures is driven by the desire to create more sophisticated catalysts that can offer improved performance in asymmetric reactions. For instance, a recyclable poly(L-proline-co-piperidine) catalyst has been developed for the condensation of acetone (B3395972), demonstrating superior performance compared to either L-proline or piperidine alone. rsc.org This synergistic effect highlights the potential of combining these two important structural motifs.
Furthermore, the synthesis of bicyclic piperidines has been achieved with high enantioselectivity using L-proline-catalyzed aldol (B89426) reactions, showcasing the utility of proline in constructing complex piperidine-containing architectures. researchgate.net These hybrid structures are not only of interest in catalysis but also serve as valuable intermediates in the synthesis of biologically active compounds, including alkaloids and other natural products. acs.org
The Role of the Tert Butoxycarbonyl Boc Protecting Group in Synthetic Design
Stereoselective Synthesis of the Piperidino-Proline Core Structure
The creation of the chiral piperidino-proline core with precise stereochemical control is paramount for its application in biologically active molecules. Several strategies have been developed to achieve this, broadly categorized into direct construction approaches and the derivatization of existing chiral building blocks.
Direct Construction Approaches
Direct construction methods aim to build the bicyclic piperidino-proline skeleton from acyclic or monocyclic precursors. These approaches often rely on powerful cyclization reactions that can establish the desired stereochemistry. One notable strategy involves the diastereoselective alkylation of proline enolates. The stereochemical outcome of these alkylations can be influenced by the N-protecting group and the nature of the alkylating agent. nih.gov
Another powerful technique is the use of intramolecular cyclization reactions. For instance, a substrate containing both a nitrogen source (like an amino group) and a suitable electrophilic site can be induced to cyclize, forming the piperidine ring onto the proline core. nih.gov The stereoselectivity of such cyclizations is often governed by Baldwin's rules and can be influenced by the reaction conditions and the nature of the substituents. nih.gov
Derivatization of Pre-existing Chiral Pool Building Blocks
A highly effective and common strategy for synthesizing complex chiral molecules is to start with readily available and enantiomerically pure natural products, a concept known as the "chiral pool" approach. nih.gov For the synthesis of this compound and its analogs, L-hydroxyproline is a particularly valuable starting material. nih.govacs.org
The synthesis often begins with the protection of the amino and carboxyl groups of L-hydroxyproline. The hydroxyl group can then be converted into a suitable leaving group, such as a sulfonate ester. Subsequent intramolecular nucleophilic substitution by the proline nitrogen or an appended nitrogen-containing side chain can then form the piperidine ring. The stereochemistry at the 4-position of the proline ring directs the stereochemical outcome of the cyclization.
For example, a large-scale synthesis of N-Boc-4-fluoro-L-proline has been developed from N-Boc-4-hydroxy-L-proline methyl ester, demonstrating the feasibility of modifying the 4-position of the proline ring which is a key step in building the piperidino moiety. researchgate.net
Protecting Group Strategies Beyond Boc (e.g., Fmoc)
The choice of protecting groups is critical in multi-step peptide synthesis to prevent unwanted side reactions. peptide.com While the tert-butoxycarbonyl (Boc) group is widely used for protecting the piperidine nitrogen in this compound, other protecting groups offer different orthogonality and deprotection conditions. oakwoodchemical.comcalpaclab.comchemsrc.com
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of solid-phase peptide synthesis (SPPS). mdpi.comcreative-peptides.comresearchgate.net The Fmoc group is stable to the acidic conditions used to remove Boc groups but is readily cleaved by mild bases, typically a solution of piperidine in DMF. mdpi.comcreative-peptides.com This orthogonality allows for the selective deprotection of either the N-terminal amino group of a peptide chain (protected as Fmoc) or the piperidine nitrogen (protected as Boc) during a synthesis.
The use of Fmoc-protected piperidino-proline analogs would be advantageous in Fmoc-based SPPS, allowing for the seamless incorporation of this constrained amino acid into a growing peptide chain. The synthesis of such Fmoc-protected building blocks would follow similar strategies as their Boc-protected counterparts, with the introduction of the Fmoc group at an appropriate stage.
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) creative-peptides.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) mdpi.comcreative-peptides.com |
| Benzyloxycarbonyl | Z or Cbz | H₂/Pd, HBr/AcOH, Na/liquid NH₃ creative-peptides.com |
| p-Toluenesulfonyl | Tos | Na/liquid NH₃ creative-peptides.com |
Multicomponent Reaction Strategies for Functionalized Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. ajgreenchem.com These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds.
L-proline and its derivatives have been effectively used as organocatalysts in various MCRs. For instance, L-proline can catalyze the synthesis of highly functionalized piperidines through a three-component reaction of an amine, an aldehyde, and a 1,3-dicarbonyl compound. researchgate.net Similarly, L-proline has been employed to catalyze the synthesis of tetrahydropyridine (B1245486) derivatives. ajgreenchem.com
The Petasis reaction, a three-component reaction of an amine, an aldehyde, and a boronic acid, is another versatile MCR for synthesizing functionalized amines. acs.org While typically reactive with secondary non-aromatic amines, modifications to the reaction conditions, such as the use of hexafluoro-2-propanol as a solvent, have expanded its scope to include less reactive primary aromatic amines. acs.org These MCR strategies could be adapted to synthesize functionalized piperidino-proline derivatives by employing the piperidino-proline core as the amine component.
Green Chemistry and Sustainable Synthetic Pathways
The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govresearchgate.net This includes the use of safer solvents, reducing waste, and employing catalytic methods.
Solvent-Free and Aqueous Media Syntheses
A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.govmdpi.com L-proline has been shown to be an effective catalyst in aqueous media for various reactions, including the synthesis of pyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles. rsc.org The hydrophobic effect of water can also enhance the rate of certain organic reactions. mdpi.com
Solvent-free reactions represent another important green chemistry approach. L-proline has been successfully used as a catalyst in solvent-free conditions for domino reactions to synthesize highly functionalized 2H-pyrans. rsc.org Furthermore, a zinc-proline complex has been utilized for the solvent-free synthesis of 1,5-benzodiazepine derivatives. tandfonline.com These methodologies highlight the potential for developing more sustainable synthetic routes to this compound and its analogs, minimizing the environmental impact of their production. Microwave-assisted organic synthesis (MAOS) in aqueous media has also emerged as a green and efficient method for preparing various heterocyclic compounds. nih.govresearchgate.netresearchgate.net
| Green Chemistry Approach | Description | Example Application |
| Aqueous Media Synthesis | Using water as the reaction solvent. | L-proline catalyzed synthesis of quinoline (B57606) derivatives. rsc.org |
| Solvent-Free Synthesis | Conducting reactions without a solvent. | L-proline catalyzed synthesis of 2H-pyrans. rsc.org |
| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave irradiation to accelerate reactions. | Synthesis of nitrogen-containing heterocycles in water. nih.govresearchgate.net |
Atom Economy and Process Intensification in this compound Production
Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. In the context of producing proline derivatives, this involves optimizing reaction conditions, minimizing solvent use, and streamlining purification steps.
One of the foundational steps in synthesizing many proline derivatives is the protection of the proline's amino group, often with a tert-butyloxycarbonyl (Boc) group. Traditional methods for creating Boc-L-proline have been optimized to improve safety and yield. For instance, moving away from hazardous reagents like Boc-N3, which can be explosive and produce toxic byproducts, to using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in an aqueous solution of sodium carbonate or sodium hydroxide (B78521) represents a significant process improvement. google.com This method is not only safer but also low-cost, convenient, and produces high yields, making it suitable for industrial-scale production. google.com Such addition reactions are inherently atom-economical, as most atoms from the reactants are incorporated into the product. nih.gov
Further process intensification in the synthesis of related proline structures has been achieved through mechanochemistry. For example, the coupling of proline amino acid derivatives to form proline-proline dipeptides has been successfully performed using ball milling. beilstein-journals.org This solvent-free method represents a significant step forward in green chemistry, as it eliminates the need for potentially hazardous organic solvents and simplifies product work-up. beilstein-journals.org
The table below summarizes and compares different synthetic strategies relevant to the production of proline derivatives, highlighting key metrics related to process efficiency and atom economy.
| Synthetic Strategy | Key Process Feature | Target / Analog | Reagents/Conditions | Advantages | Reference |
| Optimized Batch | Safety/Yield Improvement | Boc-L-proline | L-proline, (Boc)2O, aq. NaOH or Na2CO3 | High yield, low cost, safe, scalable | google.com |
| Mechanochemistry | Solvent-Free Reaction | Pro-Pro Dipeptides | Boc-Pro-OSu, HCl·H-Pro-OMe, ball mill | Eliminates solvent, high efficiency | beilstein-journals.org |
| Solid-Phase Synthesis | Efficient Mixing | Peptides | Fast overhead stirring, reduced reagent excess | Shorter reaction times, high purity, reduced waste | chemrxiv.org |
| Relay Catalysis | Cascade Reaction | 3-Substituted Proline | Cu/Ru dual catalyst, inert allylic alcohols | High atom- and step-economy, eliminates intermediate purification | acs.org |
These examples demonstrate a clear trend towards more sustainable and efficient manufacturing. By focusing on atom-economical reactions, reducing or eliminating solvents, and streamlining reaction steps through cascade catalysis or improved mixing, the production of this compound and its analogs can be made significantly more efficient and environmentally friendly. chemrxiv.orgacs.org
Flow Chemistry Applications in Compound Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a transformative technology for process intensification in pharmaceutical and fine chemical synthesis. Its advantages over traditional batch methods include superior control over reaction parameters (temperature, pressure, time), enhanced safety, and the potential for full automation. amidetech.com
In the realm of peptide synthesis, where specialized amino acids like this compound are used as building blocks, automated flow chemistry offers a paradigm shift. chemimpex.comwikipedia.org Automated Fast-Flow Peptide Synthesis (AFPS) systems have been developed that dramatically reduce the time required for creating complex peptides and even small proteins. amidetech.com These instruments automate the repeated cycles of deprotection and coupling that are fundamental to solid-phase peptide synthesis (SPPS). thermofisher.comnih.gov
The core process in an AFPS system involves pumping solutions of reagents through a reactor containing the solid support resin to which the peptide chain is anchored. By heating the reaction mixture and ensuring efficient mixing, the time required for each amino acid incorporation cycle can be reduced to mere minutes or even seconds. chemrxiv.orgamidetech.com This allows for the synthesis of entire protein chains of up to 164 amino acids in a matter of hours, a process that would take days or weeks using conventional batch methods. amidetech.com
The incorporation of a non-standard amino acid such as this compound into a growing peptide chain is readily achievable with such systems. The protected amino acid would be prepared as a solution and placed in the automated synthesizer, which would then introduce it at the desired position in the sequence according to the pre-programmed protocol. The ability to seamlessly integrate unnatural amino acids opens up vast possibilities for creating novel peptides with tailored properties for drug discovery and materials science. acs.org
Research in this area has demonstrated the power and efficiency of flow chemistry for producing a variety of single-domain proteins, showcasing the method's versatility. The findings highlight significant reductions in synthesis time and reagent consumption compared to traditional approaches.
| Protein/Peptide Synthesized | Synthesis Method | Length (Amino Acids) | Total Synthesis Time | Key Finding | Reference |
| Barstar | AFPS | 90 | 3.5 hours | High-fidelity synthesis of a functional protein in hours. | amidetech.com |
| Sortase A * | AFPS | 164 | 6.5 hours | Demonstrated rapid synthesis of a 164-residue protein chain. | amidetech.com |
| Bovine Pancreatic Trypsin Inhibitor (BPTI) | Smart Peptide Chemistry in Flow (SPF) | 58 | 7.4 - 8.6 hours | Efficient overnight synthesis using only 3 equivalent reagents. | rsc.org |
| Human Ubiquitin (UBI) | Smart Peptide Chemistry in Flow (SPF) | 76 | Not Specified | Successful synthesis of a representative α/β type domain protein. | rsc.org |
| FKBP51 Variants | AFPS with Late-Stage Modification | ~125 | Not Specified | Enabled rapid generation of protein variants with intramolecular bridges. | acs.org |
The application of flow chemistry provides a robust and highly efficient platform for the synthesis of peptides and proteins containing this compound. This technology not only accelerates the research and development timeline but also aligns with the principles of green chemistry by improving efficiency and reducing waste. rsc.org
Fundamental Mechanistic Pathways of L-Proline-Based Organocatalysis
L-proline and its derivatives, including this compound, operate through several key mechanistic manifolds, primarily involving the formation of nucleophilic enamine intermediates or electrophilic iminium ions. The presence of both a secondary amine and a carboxylic acid within the proline scaffold allows for bifunctional activation, a feature central to its catalytic efficacy. researchgate.netresearchgate.netoakwoodchemical.com
Enamine Catalysis: Formation and Reactivity of Intermediates
Enamine catalysis is a cornerstone of proline-mediated reactions, enabling the α-functionalization of carbonyl compounds. The cycle begins with the reaction between the secondary amine of the proline catalyst and a ketone or aldehyde donor, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of a chiral enamine. nih.govnih.gov This enamine is significantly more nucleophilic than its corresponding enol or enolate, allowing it to attack a suitable electrophile, such as an aldehyde in an aldol (B89426) reaction.
The stereochemical outcome of the reaction is largely determined at this stage. The chiral environment established by the proline catalyst directs the approach of the electrophile to a specific face of the enamine. youtube.com For L-proline derivatives, the attack generally occurs on the face opposite to the bulky substituent on the nitrogen atom, minimizing steric hindrance. youtube.com In the case of this compound, the large piperidino group would be expected to create a highly biased steric environment, strongly influencing the facial selectivity of the nucleophilic attack. After the C-C bond formation, the resulting iminium ion is hydrolyzed, regenerating the catalyst and releasing the chiral product. youtube.com
Iminium Ion Catalysis: Principles and Applications
Conversely, when an α,β-unsaturated aldehyde or ketone is the substrate, proline catalysis proceeds through an iminium ion intermediate. The secondary amine of the catalyst condenses with the unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack.
The geometry of the iminium ion and the steric shielding provided by the catalyst's structure dictate the stereochemistry of the subsequent nucleophilic addition (e.g., in a Michael reaction). The bulky N-substituent of the proline derivative plays a crucial role in shielding one of the prochiral faces of the iminium ion, forcing the incoming nucleophile to attack from the less hindered direction. This strategy provides a reliable method for generating stereocenters at the β-position of the original carbonyl compound. Following the nucleophilic addition, the resulting enamine is hydrolyzed to release the product and regenerate the catalyst, completing the catalytic cycle.
Bifunctional Acid-Base Catalysis: Cooperative Activation Modes
A key feature contributing to the high efficiency of L-proline and its derivatives is their ability to act as bifunctional acid-base catalysts. researchgate.netoakwoodchemical.com The secondary amine acts as a Lewis base (or Brønsted base) to form the enamine, while the carboxylic acid group acts as a Brønsted acid. oakwoodchemical.com This acidic proton can engage in hydrogen bonding with the electrophile (e.g., an aldehyde's carbonyl oxygen), lowering its activation energy and organizing the transition state. nih.govsemanticscholar.org
This cooperative activation is often depicted in a Zimmerman-Traxler-like six-membered chair transition state for aldol reactions. nih.govnih.gov In this model, the enamine, the electrophile, and the catalyst's carboxylic acid are all involved in a highly ordered, cyclic arrangement. This organization not only accelerates the reaction but also rigidly defines the spatial orientation of the reactants, leading to high levels of diastereoselectivity and enantioselectivity. semanticscholar.org For N-substituted derivatives like this compound, while the fundamental principle remains, the bulky substituent can alter the precise geometry and stability of this transition state.
Computational and Spectroscopic Probes of Reaction Mechanisms (e.g., ESI-MS)
The transient nature of catalytic intermediates makes their direct observation challenging. Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for intercepting and characterizing these fleeting species directly from the reaction mixture. Studies on L-proline-catalyzed aldol reactions have successfully used ESI-MS to detect the proposed carbinolamine, enamine, and oxazolidinone intermediates, providing direct experimental evidence for the long-held mechanistic proposals.
Furthermore, the development of charge-tagged proline derivatives has been shown to enhance the ESI response, facilitating more detailed mechanistic investigations. By attaching a permanently charged group to the catalyst, all catalyst-derived species become more readily detectable by mass spectrometry, allowing for real-time monitoring of their formation and consumption. Computational studies have also been instrumental, providing theoretical models of transition states that correlate well with experimentally observed stereochemical outcomes and help rationalize the role of non-covalent interactions, such as hydrogen bonding, in achieving high enantioselectivity. nih.gov
Enantioselective Reaction Scope and Chiral Induction
The utility of a chiral organocatalyst is defined by its ability to control stereochemistry across a range of reactions and substrates. Proline-based catalysts have demonstrated broad applicability, with the aldol condensation being a benchmark transformation.
Aldol Condensations: Direct and Inverse Variants
The direct asymmetric aldol condensation, typically involving the reaction of a ketone with an aldehyde, is a classic application of proline organocatalysis. nih.gov While extensive research exists for L-proline and various L-prolinamides, specific data for the direct application of this compound in aldol condensations is not prominently available in peer-reviewed literature. However, the performance of structurally related N-substituted proline derivatives provides insight into the expected catalytic behavior.
For instance, studies on L-prolinamides, where the carboxylic acid is converted to an amide, demonstrate that modifications to the proline core significantly impact catalytic activity and selectivity. nih.gov The enantioselectivity is sensitive to the nature of the amide substituent, the solvent, and the reaction temperature. nih.gov
To illustrate the performance of this class of catalysts, the table below presents research findings for a direct aldol reaction between various aldehydes and acetone (B3395972), catalyzed by a representative L-prolinamide derivative, (S)-N-(2-(diphenylmethylamino)-2-oxoethyl)pyrrolidine-2-carboxamide, which shares the feature of a modified carboxyl group.
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | 66 | 93 | |
| 2 | 3-Nitrobenzaldehyde | 65 | 88 | |
| 3 | 4-Chlorobenzaldehyde | 70 | 88 | |
| 4 | Benzaldehyde | 50 | 85 | |
| 5 | Cyclohexanecarboxaldehyde | 81 | >99 | |
| 6 | Isovaleraldehyde | 80 | >99 |
The data presented is for an illustrative L-prolinamide catalyst to demonstrate the general effectiveness of N-substituted proline derivatives in direct aldol condensations. The reaction conditions typically involve the catalyst (5-20 mol%) in an organic solvent or neat acetone at temperatures ranging from room temperature to -25 °C.
The "inverse" aldol reaction, where an aldehyde serves as the nucleophilic donor, is also achievable through proline catalysis. This requires the selective formation of an enamine from one aldehyde in the presence of a second aldehyde that acts as the acceptor. Such cross-aldehyde aldol reactions are challenging but have been successfully developed, expanding the synthetic utility of proline-based organocatalysis. researchgate.net
Mannich Reactions: Stereocontrol and Product Diversity
This compound and its parent compound, L-proline, are highly effective catalysts for the asymmetric Mannich reaction, a cornerstone of C-C bond formation. researchgate.netlibretexts.org This three-component reaction, involving an aldehyde, an amine, and a ketone or other active methylene (B1212753) compound, yields β-amino carbonyl compounds, which are valuable precursors for synthesizing amino acids and other nitrogen-containing molecules. libretexts.orgnih.gov
The catalytic cycle typically begins with the reaction of the proline catalyst with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. libretexts.org This enamine then attacks an electrophilic imine, generated in situ from an aldehyde and an amine. The steric hindrance provided by the bulky piperidino group on the catalyst directs the enamine's approach to the imine, thereby controlling the stereochemical outcome of the reaction. libretexts.org This process allows for the simultaneous creation of two adjacent stereocenters with high diastereoselectivity and enantioselectivity. libretexts.org
Research has demonstrated that proline-catalyzed Mannich reactions using N-Boc-protected imines with various aldehydes proceed efficiently, yielding β-amino aldehydes in good yields and with exceptional diastereo- and enantioselectivities. nih.gov The resulting products are often crystalline, simplifying purification, and can be readily oxidized to the corresponding β-amino acids. nih.gov The reaction mechanism favors the formation of syn-configured products due to the enamine preferentially attacking the si-face of the E-aldimine, as the alternative re-face approach is sterically hindered. libretexts.org
Table 1: Representative Proline-Catalyzed Asymmetric Mannich Reactions
| Donor (Ketone/Aldehyde) | Acceptor (Imine) | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Acetone | N-PMP-protected α-imino ethyl glyoxylate | L-Proline | >99:1 | 96% |
| Propanal | N-Boc-imine | L-Proline | up to 97:3 | up to >99% |
Michael Additions and Cascade Reactions
Proline derivatives serve as powerful organocatalysts for asymmetric Michael additions, a reaction that forms a C-C bond through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. scirp.org The catalytic mechanism mirrors that of the Mannich reaction, where the proline catalyst activates a ketone or aldehyde donor by forming an enamine. This enamine then adds to the Michael acceptor (e.g., a nitroolefin or an enone) in a stereocontrolled fashion.
The enantioselectivity of these reactions is highly dependent on the structure of the proline-based catalyst and the reaction conditions. scirp.org The catalyst this compound, with its specific steric and electronic properties, is designed to create a well-defined chiral environment that guides the incoming electrophile to one face of the nucleophilic enamine, resulting in high enantiomeric excesses. scirp.org
Furthermore, the initial Michael addition can trigger subsequent intramolecular reactions, leading to complex molecular structures in what are known as cascade or domino reactions. A prime example is the Robinson annulation, which commences with a Michael addition followed by an intramolecular aldol condensation. researchgate.net Proline catalysts are adept at mediating both steps of this sequence, providing a direct route to chiral cyclohexenone derivatives. researchgate.net
Knoevenagel Condensation and C-C Bond Formations
The Knoevenagel condensation is a fundamental C-C bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base. sci-hub.seresearchgate.net L-proline and its derivatives have emerged as efficient, environmentally benign organocatalysts for this transformation. researchgate.net In this context, the bifunctional nature of proline is key; the amine group activates the carbonyl compound, while the carboxylic acid group can assist in the proton transfer steps. researchgate.net
The reaction mechanism is believed to proceed through the formation of an iminium ion intermediate when the proline catalyst reacts with the aldehyde. researchgate.net This activation increases the carbonyl's electrophilicity, making it more susceptible to nucleophilic attack by the active methylene compound. The subsequent dehydration step yields the α,β-unsaturated product. sci-hub.se This method avoids the use of hazardous solvents and non-recoverable catalysts often associated with traditional Knoevenagel conditions. sci-hub.se The use of proline-based catalysts has been shown to enhance reaction rates and yields under mild conditions. researchgate.net
Hantzsch Synthesis and Other Heterocyclic Annulations
L-proline has demonstrated its catalytic prowess in the Hantzsch synthesis of dihydropyridines (DHPs), a multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. researchgate.net DHPs are a significant class of heterocyclic compounds with diverse pharmacological applications. Proline's ability to catalyze this reaction under mild and often solvent-free conditions highlights its utility in constructing complex heterocyclic frameworks. researchgate.netresearchgate.net The catalytic role involves the activation of reaction components, likely through enamine and/or iminium intermediates, facilitating the series of condensation, addition, and cyclization steps that lead to the final product.
Catalysis in Other Asymmetric Name Reactions (e.g., Robinson Annulation, Biginelli, Ullmann, α-Amination, Betti Reaction)
The catalytic scope of this compound and related proline derivatives extends to a wide array of other classic name reactions, underscoring their versatility in asymmetric synthesis.
Robinson Annulation : This powerful tandem reaction, which combines a Michael addition with an aldol condensation to form a six-membered ring, can be catalyzed enantioselectively by L-proline. researchgate.netnih.gov It provides a direct pathway to chiral Wieland-Miescher ketones and other valuable bicyclic systems from simple acyclic precursors. researchgate.netnih.gov
Biginelli Reaction : This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) produces dihydropyrimidinones (DHPMs), a class of heterocycles with significant biological activity. nih.gov L-proline has been successfully employed as an organocatalyst for the Biginelli reaction, promoting the formation of DHPMs in an efficient and often enantioselective manner. researchgate.netnih.gov
Ullmann Reaction : While traditionally a copper-catalyzed reaction for forming C-N and C-O bonds, modern protocols have shown that amino acids, particularly L-proline, can serve as highly effective ligands or promoters in these coupling reactions. nih.govresearchgate.net Proline facilitates the copper-catalyzed coupling of aryl halides with various nucleophiles like indoles, pyrroles, and imidazoles under significantly milder conditions than traditional Ullmann reactions, expanding its substrate scope. researchgate.netorganic-chemistry.org
α-Amination : Proline and its derivatives catalyze the direct asymmetric α-amination of aldehydes and ketones. This reaction involves the formation of a nucleophilic enamine from the carbonyl compound and the catalyst, which then attacks an electrophilic nitrogen source (e.g., an azodicarboxylate). It provides a direct route to chiral α-amino carbonyl compounds, which are precursors to α-amino acids. researchgate.netresearchgate.net
Betti Reaction : The Betti reaction is a multicomponent synthesis of aminobenzylnaphthols from 2-naphthol, an aldehyde, and a primary or secondary amine. rsc.orgnih.gov It can be considered a variation of the Mannich reaction. nih.gov L-proline has been shown to be an efficient catalyst for the Betti reaction, affording the corresponding Betti bases in high yields under solvent-free conditions. rsc.orgoiccpress.comresearchgate.net
Strategies for Heterogenization and Catalyst Recovery
A key challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture for reuse, which is crucial for economic and environmental sustainability. For organocatalysts like this compound, heterogenization by immobilizing the catalyst onto a solid support is a primary strategy to address this issue.
Covalent Immobilization on Inorganic Supports (e.g., Silica (B1680970), Zeolites)
Covalent immobilization involves anchoring the organocatalyst to a solid, insoluble support via a stable chemical bond. This method combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. nih.gov
Inorganic materials like silica and zeolites are popular choices for supports due to their high surface area, mechanical and thermal stability, and well-defined porous structures. Wrinkled silica nanoparticles (WSNs), for example, offer a favorable microenvironment for catalysis due to their unique morphology. nih.gov
The immobilization process typically involves modifying the surface of the inorganic support and the catalyst with complementary functional groups. A common approach is to use a bifunctional linker molecule, such as an organosilane like triethoxysilylpropylisocyanate (TEPI). nih.gov The procedure can be envisioned as follows:
The isocyanate group of the linker reacts with a functional group on the catalyst, such as the secondary amine of the piperidine ring (after Boc deprotection) or the proline nitrogen of this compound.
The triethoxysilyl group of the linker then undergoes hydrolysis and condensation with the silanol (B1196071) groups (Si-OH) on the surface of the silica support, forming strong covalent siloxane (Si-O-Si) bonds.
This covalent linkage ensures that the catalyst remains attached to the support during the reaction and workup, allowing for simple recovery by filtration. The immobilized catalyst can then be washed and reused in subsequent reaction cycles, often with minimal loss of activity. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Wieland-Miescher ketone |
| triethoxysilylpropylisocyanate (TEPI) |
| 2-naphthol |
| N-Boc-imine |
| N-PMP-protected α-imino ethyl glyoxylate |
| Phenylacetaldehyde |
| Glyoxalate |
| Acetone |
| Propanal |
| α,β-unsaturated carbonyl compound |
| nitroolefin |
| enone |
| cyclohexenone |
| active methylene compound |
| dihydropyridine (DHP) |
| β-ketoester |
| dihydropyrimidinone (DHPM) |
| urea |
| thiourea |
| aryl halide |
| indole |
| pyrrole |
| imidazole (B134444) |
| azodicarboxylate |
| α-amino carbonyl compound |
Encapsulation and Confinement in Porous Materials (e.g., MOFs, COFs)
The immobilization of homogeneous organocatalysts onto solid supports represents a significant step towards more sustainable and industrially viable catalytic processes. Encapsulation or integration within porous materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is a particularly promising strategy. These materials offer high surface areas, tunable porosity, and the potential for site isolation, which can enhance catalytic activity and selectivity while facilitating catalyst recovery and reuse.
While direct research on the encapsulation of This compound within MOFs or COFs is not extensively documented in publicly available literature, the principles have been demonstrated with L-proline and other derivatives. These studies provide a foundational understanding of how such a system might be designed and its potential benefits.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Chiral catalysts can be incorporated into MOFs through several methods: post-synthetic modification of the framework, use of the catalyst as a linker itself, or encapsulation within the pores.
For instance, L-proline has been successfully grafted onto the linkers of MOFs like IRMOF-3. These functionalized MOFs have shown fair to excellent enantioselectivity (up to 98%) in asymmetric aldol reactions. rsc.org The porous and crystalline nature of the MOF provides a confined environment that can influence the transition state of the reaction, sometimes leading to higher turnover numbers and stability compared to the homogeneous catalyst. rsc.org Another approach involves the post-synthetic modification of stable zirconium-based MOFs, such as DUT-67, with L-proline. This method has yielded heterogeneous catalysts for asymmetric Michael additions with good yields and recyclability over multiple cycles without significant loss of crystallinity or activity. researchgate.net
A general strategy for incorporating organocatalysts involves using a thermolabile protecting group, such as the tert-butoxycarbonyl (Boc) group, during MOF synthesis. researchgate.net This is particularly relevant to This compound . The bulky protecting group can prevent framework interpenetration, leading to more open structures. Subsequent removal of the protecting group by heating unveils the active catalytic site within the MOF. researchgate.net
Covalent-Organic Frameworks (COFs): COFs are another class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their high stability and predictable structures make them excellent candidates for catalyst supports.
Researchers have designed and synthesized two-dimensional COFs containing L-proline derivatives. These materials have demonstrated high catalytic activity, diastereoselectivity, and enantioselectivity in various asymmetric reactions, including α-aminooxylation and aldol reactions. mdpi.com The performance of these COF-based catalysts has, in some cases, surpassed that of their homogeneous counterparts and other heterogeneous supports. mdpi.com The robust covalent linkage of the catalytic moiety within the COF structure ensures minimal leaching and excellent recyclability. mdpi.com
The table below summarizes representative data for L-proline derivatives immobilized in porous materials, illustrating the potential for such systems.
| Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Recyclability (Cycles) | Reference |
| L-proline functionalized IRMOF-3 | Asymmetric Aldol Reaction | High | up to 98 | Stable | rsc.org |
| L-proline in DUT-67 (Zr-MOF) | Asymmetric Michael Addition | up to 96 | ~38 | at least 5 | researchgate.net |
| L-proline derivative in 2D COF | Asymmetric Aldol Reaction | Excellent | Excellent | High | mdpi.com |
This table presents data for L-proline and its derivatives as a proxy, due to the lack of specific data for this compound.
Development of Amphiphilic and Recyclable Catalytic Systems
For example, a series of amphiphilic proline-derived mercapto imidazole organic catalysts have been synthesized. These catalysts, in the presence of an acid co-catalyst, have been shown to be highly effective for the asymmetric Michael addition of ketones to nitroolefins in water, achieving high diastereoselectivity (up to 99:1) and excellent enantioselectivity (up to 96%).
The formation of supramolecular assemblies, such as vesicles, by amphiphilic L-proline derivatives in water can be influenced by external stimuli like compressed CO2. This allows for dynamic regulation of the size of the catalytic assemblies, which in turn can control the activity and selectivity of the catalyst. The use of CO2 also offers a simple method for catalyst separation and purification, enhancing the sustainability of the process.
The table below presents findings for an amphiphilic proline-derived catalyst system, highlighting the effectiveness of this strategy.
| Catalyst System | Reaction | Solvent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| Amphiphilic proline-derived mercapto imidazole | Asymmetric Michael Addition | Water | up to 99:1 | up to 96 |
This table presents data for a proline derivative as a proxy, due to the lack of specific data for this compound.
L N 4 Boc Piperidino Proline As a Chiral Ligand in Metal Catalyzed Asymmetric Processes
Design Principles for Chiral Ligands Integrating Piperidino-Proline Moieties
The design of chiral ligands based on the L-proline scaffold fused with a piperidine (B6355638) ring, such as L-N-[(4'-Boc)Piperidino]Proline, is guided by several key principles aimed at maximizing stereochemical control. A fundamental consideration in chiral ligand design has been the concept of C2 symmetry. However, there is no inherent reason why C2-symmetric ligands should be universally superior to their non-symmetrical counterparts. nih.gov In fact, for certain reactions, non-symmetrical ligands with electronically and sterically distinct coordinating units can offer more effective enantiocontrol. nih.gov
The structure of this compound embodies this non-symmetrical design. It combines the stereochemical rigidity of the L-proline core, which dictates the absolute configuration of the catalytic center, with the conformational constraints of the piperidine ring. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a dual purpose: it modulates the electronic properties of the ligand and introduces a sterically demanding group that can influence the trajectory of incoming substrates. The modular nature of this design allows for systematic tuning of the ligand's steric and electronic properties to optimize performance for a specific catalytic transformation. utexas.edu
Complexation Chemistry with Transition Metals
The efficacy of this compound as a chiral ligand is intrinsically linked to its ability to form well-defined complexes with various transition metals. The proline-derived backbone typically provides a bidentate or tridentate coordination environment, securely holding the metal ion and creating a chiral pocket around it.
Copper(I/II) Complexes: Synthesis and Characterization
Copper complexes are of significant interest due to their versatile catalytic activity. The synthesis of copper(II) complexes with proline-derived ligands can be achieved by reacting the ligand with a suitable copper(II) salt, such as copper(II) acetate (B1210297). researchgate.net In the case of this compound, the ligand would be expected to act as a tridentate N,N,O-donor, coordinating through the proline nitrogen, the piperidine nitrogen, and one of the carboxylate oxygens.
The characterization of such complexes typically involves a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can confirm the coordination of the carboxylate group to the metal center by observing a shift in the characteristic C=O stretching frequency. nih.gov Electronic spectroscopy (UV-Vis) provides information about the d-d transitions of the copper(II) ion, which are sensitive to the coordination geometry. nih.gov X-ray crystallography is the definitive method for elucidating the solid-state structure, revealing the precise coordination environment and stereochemistry of the complex. researchgate.net
| Technique | Expected Observation for Copper(II)-L-N-[(4'-Boc)Piperidino]Proline Complex |
| Infrared (IR) Spectroscopy | Shift in the ν(C=O) stretching frequency upon coordination. |
| UV-Vis Spectroscopy | Appearance of d-d transition bands characteristic of a distorted square planar or square pyramidal geometry. |
| X-ray Crystallography | Determination of bond lengths, bond angles, and the overall 3D structure of the complex. |
Nickel(II) Complexes: Tridentate Ligand Design
Nickel(II) complexes are known to adopt a variety of coordination geometries, including square planar, tetrahedral, and octahedral, which influences their catalytic activity. chemijournal.com With a tridentate ligand like this compound, nickel(II) can form stable complexes. The synthesis of such complexes often involves the reaction of a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, with the ligand in a suitable solvent. rsc.org
The resulting nickel(II) complex with this compound is expected to feature the ligand coordinating in a meridional fashion. Characterization would rely on techniques similar to those used for copper complexes. Magnetic susceptibility measurements can distinguish between paramagnetic octahedral or tetrahedral geometries and diamagnetic square planar complexes. chemijournal.com 1H and 13C NMR spectroscopy can be used to probe the structure of the complex in solution.
Palladium Complexes: Applications in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Proline and its derivatives have been successfully employed as co-catalysts or ligands in various palladium-catalyzed transformations, including the Suzuki-Miyaura coupling. mdpi.com
The complexation of this compound with a palladium(II) precursor, such as palladium(II) acetate, would likely yield a square planar complex. mdpi.com In such a complex, the ligand could act as a bidentate or tridentate donor. These palladium complexes can serve as pre-catalysts, which upon in-situ reduction, generate the active Pd(0) species that drives the catalytic cycle. rsc.org The chiral environment provided by the this compound ligand can induce asymmetry in reactions involving prochiral substrates.
Enantioselective Catalysis Mediated by Metal-L-N-[(4'-Boc)Piperidino]Proline Complexes
The ultimate test of a chiral ligand is its performance in an asymmetric catalytic reaction. The well-defined chiral environment created by the metal complex of this compound is designed to effectively discriminate between the two enantiotopic faces of a prochiral substrate.
Asymmetric Henry Reactions
The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. The asymmetric version of this reaction provides access to valuable chiral β-nitro alcohols, which are versatile synthetic intermediates. Copper(II) complexes of proline-derived ligands have been shown to be effective catalysts for the asymmetric Henry reaction. researchgate.netnih.gov
In a typical catalytic cycle, the copper(II)-L-N-[(4'-Boc)Piperidino]Proline complex would coordinate to both the aldehyde and the deprotonated nitroalkane (nitronate). The chiral ligand environment then directs the nucleophilic attack of the nitronate onto one of the enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer of the β-nitro alcohol. The enantioselectivity of the reaction is influenced by factors such as the solvent, temperature, and the specific structure of the ligand and substrate. researchgate.net
| Reaction Parameter | Influence on Asymmetric Henry Reaction |
| Catalyst | The copper(II)-L-N-[(4'-Boc)Piperidino]Proline complex provides the chiral environment necessary for enantioselection. researchgate.net |
| Substrates | The steric and electronic properties of the aldehyde and nitroalkane affect the reaction rate and enantioselectivity. |
| Solvent | The polarity and coordinating ability of the solvent can influence the catalyst's structure and reactivity. |
| Temperature | Lowering the reaction temperature often leads to an increase in enantiomeric excess. mdpi.com |
Enantioselective Carbon-Heteroatom Bond Formations (e.g., C-N Coupling)
The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is a cornerstone of modern organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The development of chiral ligands that can effectively induce enantioselectivity in metal-catalyzed C-N coupling reactions is of paramount importance.
A comprehensive search of scientific databases and chemical literature reveals no specific studies or data on the use of this compound as a chiral ligand in any metal-catalyzed enantioselective C-N coupling reactions. While numerous other N-substituted proline derivatives have been investigated in this context, often in copper-catalyzed Ullmann-type couplings, the performance of the title compound remains undocumented. Consequently, no data tables detailing its efficacy in terms of yield or enantiomeric excess can be provided at this time.
Stereoselective Alkylation and Arylation Reactions
Stereoselective alkylation and arylation reactions are fundamental transformations for the creation of chiral centers. Proline and its derivatives have been successfully employed as chiral ligands in various metal-catalyzed versions of these reactions, including palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed asymmetric arylation.
However, similar to the case of C-N bond formation, there is a significant lack of published research on the application of this compound as a chiral ligand in stereoselective alkylation or arylation reactions. The influence of the N-piperidino moiety, with its protected 4'-position, on the stereochemical outcome of such transformations has not been reported. As a result, there are no available research findings or data to populate tables for these reaction types.
Advanced Structural and Conformational Analysis of L N 4 Boc Piperidino Proline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural and dynamic characterization of L-N-[(4'-Boc)Piperidino]Proline in solution. The analysis of various NMR-active nuclei provides insights into the covalent framework, stereochemistry, and conformational equilibria of the molecule.
Proton (1H) and Carbon (13C) NMR for Structural Assignment
While specific experimental spectra for this compound are not publicly available, the expected chemical shifts for its constituent protons and carbons can be predicted based on data from analogous N-Boc-piperidine and L-proline derivatives.
The ¹H NMR spectrum would be characterized by signals for the tert-butyl group of the Boc protector, typically a sharp singlet around 1.4 ppm. The protons of the piperidine (B6355638) and pyrrolidine (B122466) rings would exhibit complex multiplets in the aliphatic region (approximately 1.5-4.0 ppm) due to spin-spin coupling. The α-proton of the proline ring is expected to resonate downfield, influenced by the adjacent carboxylic acid and nitrogen atom.
The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, typically in the range of 155-180 ppm. The quaternary carbon of the Boc group would appear around 80 ppm. The carbons of the piperidine and pyrrolidine rings would resonate in the 20-60 ppm range. The presence of the nitrogen atoms would influence the chemical shifts of the adjacent carbons.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) |
| Boc (tert-butyl) | ~1.4 (s, 9H) |
| Piperidine CH₂ | ~1.5-1.8 (m), ~2.8-3.2 (m) |
| Piperidine CH (at N) | ~3.5-4.0 (m) |
| Proline β, γ, δ-CH₂ | ~1.8-2.3 (m), ~3.0-3.7 (m) |
| Proline α-CH | ~4.0-4.5 (dd) |
Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~28.5 |
| Piperidine C3', C5' | ~25-30 |
| Piperidine C4' | ~40-45 |
| Piperidine C2', C6' | ~45-50 |
| Proline Cγ | ~24-26 |
| Proline Cβ | ~29-31 |
| Proline Cδ | ~46-48 |
| Proline Cα | ~59-61 |
| Boc C=O | ~155 |
| Proline COOH | ~175-180 |
Specialized NMR Techniques for Stereochemical Elucidation (e.g., 77Se NMR for Selenazole Derivatives)
While there are no reports of selenazole derivatives of this compound, the use of ⁷⁷Se NMR is a powerful technique for probing the local environment in selenium-containing molecules. researchgate.netnih.gov If a selenium atom were incorporated, for instance by replacing a sulfur atom in a thioamide derivative or as part of a selenoether, ⁷⁷Se NMR could provide valuable information. The ⁷⁷Se chemical shift is highly sensitive to the electronic environment and conformation, spanning a wide range of over 2000 ppm. nih.gov This sensitivity makes it an excellent probe for studying subtle changes in molecular structure and intermolecular interactions. scispace.com In principle, for a hypothetical selenated analog of this compound, ⁷⁷Se NMR could be used to study cis-trans isomerism and the conformational dynamics of the molecule. researchgate.net
Fluorine (19F) NMR as a Probe for Proline Ring Pucker and Amide Isomerism
Fluorine-19 NMR is another specialized technique that, while not directly applicable to the parent compound, is highly informative when a fluorine atom is incorporated into the proline ring, for example, at the 4-position. researchgate.netnih.gov The ¹⁹F chemical shift is very sensitive to the local electronic and steric environment. In 4-fluoroproline (B1262513) derivatives, the ¹⁹F chemical shift can distinguish between the endo and exo puckers of the pyrrolidine ring. researchgate.netresearchgate.net Furthermore, the difference in chemical shifts between diastereotopic fluorine atoms in 4,4-difluoroproline can be a sensitive reporter on the cis-trans isomerism of the preceding peptide bond. researchgate.netchemrxiv.org This is because the ring pucker preference is often coupled to the amide bond isomer state. researchgate.net
Conformational Analysis of the Pyrrolidine Ring (Cγ-endo, Cγ-exo) and Interconverting States
The five-membered pyrrolidine ring of the proline moiety is not planar and exists in two major puckered conformations: Cγ-endo (where the Cγ atom is on the same side as the carboxyl group) and Cγ-exo (where the Cγ atom is on the opposite side). nih.govnih.gov These two puckering states are in rapid equilibrium, and their relative populations can be influenced by substituents, solvent, and the cis/trans state of the amide bond. nih.govnih.gov
The Cγ-endo pucker is generally associated with more extended conformations, while the Cγ-exo pucker is linked to more compact structures. nih.gov The energy difference between these two states in unsubstituted proline is small, allowing for rapid interconversion. nih.gov For this compound, the bulky piperidino substituent on the nitrogen is expected to influence the ring pucker equilibrium. The specific preference would likely be determined through detailed NMR studies (e.g., NOE analysis and measurement of vicinal coupling constants) and computational modeling.
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule.
Solid-State Molecular Conformation and Crystal Packing
No crystal structure for this compound is currently deposited in public databases. However, analysis of crystal structures of related compounds, such as those containing N-Boc-piperidine or N-substituted proline moieties, can provide valuable insights into the expected solid-state conformation. researchgate.netresearchgate.net
In the crystal lattice, intermolecular interactions such as hydrogen bonds involving the carboxylic acid group are expected to play a significant role in determining the crystal packing. The carboxylic acid can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of dimeric structures or extended hydrogen-bonding networks. The Boc group, while generally considered non-polar, can also participate in weaker C-H···O interactions.
Anticipated Crystallographic Parameters
| Parameter | Expected Features |
| Piperidine Ring Conformation | Chair |
| Pyrrolidine Ring Pucker | Cγ-endo or Cγ-exo |
| Amide Bond Conformation | Likely trans due to steric bulk |
| Key Intermolecular Interactions | Hydrogen bonding via carboxylic acid |
Elucidation of Coordination Geometries in Metal-L-N-[(4'-Boc)Piperidino]Proline Complexes
The coordination chemistry of this compound is of significant interest due to its potential as a chiral ligand in asymmetric catalysis and as a building block for novel metallo-organic materials. The elucidation of the coordination geometries in its metal complexes is crucial for understanding their reactivity and properties. While specific X-ray crystallographic or spectroscopic data for metal complexes of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related proline and piperidine-containing ligands. rsc.orgresearchgate.netnih.govnih.govnih.govrsc.orgmdpi.comsciencepublishinggroup.com
L-proline itself is a versatile N,O-bidentate ligand, capable of forming stable chelate rings with a variety of metal ions. rsc.org The carboxylate group and the secondary amine of the pyrrolidine ring are the primary coordination sites. researchgate.netnih.gov The introduction of the N-piperidino substituent in this compound introduces an additional potential coordination site through the piperidine nitrogen. However, the bulky tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is expected to sterically hinder its direct coordination to a metal center. organic-chemistry.org
Therefore, the most probable coordination modes of this compound to a metal center would involve the proline core, acting as a bidentate ligand through the carboxylate oxygen and the pyrrolidine nitrogen. The coordination number and geometry of the resulting complex would then be determined by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. researchgate.netmasjaps.com
For instance, with transition metals like copper(II), iron(II), or cobalt(II), which commonly exhibit coordination numbers of 4 or 6, this compound could form complexes with geometries such as square planar, tetrahedral, or octahedral. nih.govmdpi.com In a hypothetical square planar complex, two molecules of the deprotonated ligand could coordinate to the metal center in a trans or cis arrangement. In an octahedral complex, three ligand molecules could coordinate to the metal, or a combination of the ligand and solvent molecules or other counter-ions could complete the coordination sphere.
The table below summarizes representative coordination geometries observed in complexes with related proline and piperidine-derived ligands, providing a predictive framework for the potential structures of Metal-L-N-[(4'-Boc)Piperidino]Proline complexes.
| Metal Ion | Ligand(s) | Coordination Number | Geometry | Reference(s) |
| Cu(II) | L-Proline | 4 | Distorted Square Planar | rsc.org |
| Fe(II) | L-Proline | 6 | Distorted Octahedral | researchgate.net |
| Co(II) | L-Proline | 6 | Distorted Octahedral | researchgate.net |
| Zn(II) | Piperidine derivatives | 4 | Tetrahedral | rsc.org |
| Mn(II) | Cyclo-propyl-alkynyl-amidine | 4 | Distorted Tetrahedral | nih.gov |
| La(III) | Hydrazone Schiff base | 9 | Distorted Tricapped Trigonal Prismatic | nih.govsciencepublishinggroup.com |
| Cu(II) | Metformin (biguanide) | 5 | Distorted Square Pyramidal | mdpi.com |
Computational Chemistry and Molecular Modeling
In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and understand the structural and reactive properties of this compound. These methods provide atomistic-level insights that are often difficult to obtain through experimental techniques alone.
Density Functional Theory (DFT) Calculations for Ground State Structures and Reaction Pathways
Density Functional Theory (DFT) has become an indispensable tool in modern chemical research for the accurate prediction of molecular structures, energies, and properties. masjaps.comzenodo.orgacs.org For this compound, DFT calculations can be employed to determine its most stable ground-state conformation by exploring the potential energy surface. This involves optimizing the geometry of various possible conformers arising from the puckering of the proline and piperidine rings, as well as the orientation of the Boc-protecting group.
Furthermore, DFT is instrumental in elucidating reaction pathways, particularly in the context of catalysis where proline derivatives are often employed. researchgate.netnih.govnih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the minimum energy path of a reaction. This allows for the determination of activation barriers and reaction enthalpies, providing a deeper understanding of the reaction mechanism and the factors controlling its rate and selectivity. For instance, in an aldol (B89426) reaction catalyzed by a proline derivative, DFT can identify the key transition states responsible for the observed stereoselectivity. nih.govnih.gov
The following table presents a summary of representative findings from DFT studies on related proline-based systems, illustrating the types of insights that can be gained for this compound.
| System | DFT Method | Basis Set | Key Findings | Reference(s) |
| Proline-catalyzed aldol reaction | B3LYP | 6-31G(d) | Predicted stereoselectivity with reasonable accuracy; identified key transition state geometries. | nih.govnih.gov |
| γ-Substituted Proline Derivatives | - | - | Substituents at the 4S-position of proline can tune and improve catalytic performance. | researchgate.net |
| Tosyl-D-Proline | B3LYP | 6-311++G(d) | Optimized molecular geometry and assigned characteristic vibrational modes. masjaps.comzenodo.org | masjaps.comzenodo.org |
| Proline Conformers | Double-hybrid functionals | - | Provided accurate conformational and spectroscopic properties in the gas phase. acs.org | acs.org |
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Solvent Effects
While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govfu-berlin.de MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape of this compound in a more comprehensive manner than static calculations.
By simulating the molecule in the presence of an explicit solvent, such as water, MD can capture the influence of the environment on its conformational preferences. The solvent can stabilize certain conformers through hydrogen bonding and other intermolecular interactions. MD simulations can generate a conformational ensemble, which is a collection of thermally accessible structures, providing a statistical representation of the molecule's flexibility and preferred shapes. This is particularly important for understanding the behavior of flexible molecules like this compound, where the interplay between the proline and piperidine rings, along with the bulky Boc group, can lead to a complex conformational equilibrium. Studies on Boc-protected amino acids have shown the utility of MD in understanding their behavior in different environments. nih.gov
The table below summarizes typical parameters and findings from MD simulations of related amino acid systems.
| System | Force Field | Water Model | Simulation Time | Key Findings | Reference(s) |
| Various Amino Acids | Amber ff99SB-ILDN, GROMOS 53A6, etc. | TIP3P, SPC/E, etc. | 1 µs | Assessed the performance of different force fields in reproducing experimental properties like density and viscosity. | nih.gov |
| Capped Amino Acids | AMBER ff-99SBILDN, AMBER ff-03, etc. | - | - | Provided a library of conformational dynamics for the 20 proteinogenic amino acids. | fu-berlin.de |
| Boc-Protected Amino Acid Ionic Liquids | - | - | - | Investigated thermal properties and viscosities, highlighting the role of intermolecular interactions. | nih.gov |
Theoretical Prediction of Stereoselectivity and Mechanistic Interpretation
A key application of computational chemistry in the study of chiral molecules like this compound is the prediction and interpretation of stereoselectivity in chemical reactions. rsc.org When used as a catalyst or a chiral auxiliary, the specific three-dimensional structure of this compound can direct the formation of one stereoisomer of the product over others.
Computational models, particularly those based on DFT, can be used to calculate the energies of the diastereomeric transition states that lead to different stereochemical outcomes. nih.govnih.gov The stereoselectivity of a reaction is determined by the difference in the activation energies of these competing pathways. A lower activation energy for one pathway implies that it is kinetically favored, leading to the preferential formation of the corresponding stereoisomer.
By analyzing the geometries of the transition states, researchers can gain a mechanistic understanding of the origin of stereoselectivity. This analysis can reveal the key non-covalent interactions, such as hydrogen bonds, steric repulsion, or electronic effects, that stabilize one transition state over another. This knowledge is invaluable for the rational design of new and more effective chiral catalysts. rsc.org For instance, computational studies on proline-catalyzed reactions have successfully explained the observed stereoselectivities by identifying the crucial role of hydrogen bonding and the specific puckering of the proline ring in the transition state. nih.govnih.gov This predictive capability allows for the in silico screening of potential catalysts before their synthesis, accelerating the discovery of new and efficient stereoselective transformations.
L N 4 Boc Piperidino Proline in Peptidomimetics and the Design of Conformationally Constrained Peptides
Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)
The integration of L-N-[(4'-Boc)Piperidino]Proline into peptide chains is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide chemistry. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification by simple filtration and washing steps.
Fmoc/Boc Strategies and Coupling Methodologies
The two predominant strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, named after the temporary protecting group used for the α-amine of the amino acids. americanpeptidesociety.org
Fmoc Strategy: This approach utilizes the base-labile Fmoc group, which is typically removed by treatment with a piperidine (B6355638) solution. americanpeptidesociety.org The side-chain protecting groups are acid-labile and are removed at the end of the synthesis along with cleavage of the peptide from the resin, usually with trifluoroacetic acid (TFA). nih.gov The mild conditions of Fmoc deprotection make it compatible with a wide range of sensitive or modified amino acids. nih.gov When incorporating a hindered amino acid like this compound, which has a bulky substituent on its secondary amine, specialized coupling reagents are often necessary to overcome steric hindrance and ensure efficient amide bond formation. sigmaaldrich.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently employed to achieve high coupling yields. sigmaaldrich.com
Boc Strategy: This older strategy employs the acid-labile Boc group for α-amine protection, which is removed with a moderately strong acid like TFA. americanpeptidesociety.org The side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF), for removal. nih.gov While robust, the harsh acidic conditions of the Boc strategy can limit its use with certain sensitive peptide sequences or modifications. americanpeptidesociety.org The synthesis of the Boc-protected proline building block itself involves reacting L-proline with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under basic conditions. google.comrsc.org
The choice between Fmoc and Boc strategies depends on the specific peptide sequence, the nature of other modifications, and the desired final product. For complex peptides, the orthogonality and milder conditions of the Fmoc strategy are often preferred. americanpeptidesociety.orgnih.gov
C-Terminal and N-Terminal Modifications
The versatility of SPPS allows for various modifications at both the C-terminus and N-terminus of the peptide chain containing this compound.
C-Terminal Modifications: The C-terminus of a peptide can be modified by selecting an appropriate resin. For instance, using a Rink Amide resin will yield a C-terminal amide upon cleavage, while a Wang resin will produce a C-terminal carboxylic acid. The generation of C-terminal peptide thioesters, essential for methods like Native Chemical Ligation (NCL), can be achieved using specialized linkers, such as those based on 3,4-diaminobenzoic acid (Dbz). nih.gov
N-Terminal Modifications: Once the peptide chain is assembled, the final N-terminal Fmoc or Boc group is removed, and the free amine can be acylated, alkylated, or conjugated to other molecules like fluorophores, lipids, or polyethylene (B3416737) glycol (PEG) to alter the peptide's properties. The N-amidinoproline derivative, for example, demonstrates how modifications can be made to the N-terminal position of a peptide chain. researchgate.net
Rational Design of Peptidomimetics Incorporating this compound Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity. The rational design of peptidomimetics often involves incorporating non-standard amino acids like this compound. nih.govnih.gov
The design process for chimeric peptides, such as those containing proline-piperidine structures, leverages the unique properties of the constituent parts. nih.gov Proline itself is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. wikipedia.orgnih.gov By replacing a standard proline with this compound, medicinal chemists can introduce a bulky, conformationally restricted scaffold. This N-substitution further constrains the peptide backbone, influencing the cis/trans isomerism of the Xaa-Pro bond and potentially locking the peptide into a specific bioactive conformation. sigmaaldrich.comsigmaaldrich.com The design may aim to mimic a specific turn or loop structure of a native peptide ligand, thereby enhancing its binding to a biological target. sigmaaldrich.com
The development of proteolysis-targeting chimeras (PROTACs) is an area where such designed peptides can be applied. nih.gov A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A peptidomimetic containing this compound could be designed as the warhead that binds the protein of interest.
Impact on Conformational Restriction and Bioactivity of Peptide Analogs
The incorporation of proline and its analogs has a profound impact on the structure and, consequently, the bioactivity of peptides.
Conformational Restriction: Proline's rigid pyrrolidine (B122466) ring restricts the backbone dihedral angle φ to a narrow range (approximately -65° ± 25°). nih.gov This rigidity often disrupts regular secondary structures like α-helices and β-sheets, making proline a "helix breaker". sigmaaldrich.comnih.gov N-substitution, as in this compound, further restricts the conformational space. The bulky piperidino group sterically influences the preceding residue and the puckering of the proline ring itself (endo/exo). nih.gov This high degree of conformational constraint can pre-organize the peptide into a specific three-dimensional structure, which can be advantageous for binding to a target receptor by reducing the entropic penalty of binding. nih.gov
| Feature | Standard Proline | This compound |
| Backbone Rigidity | High, due to pyrrolidine ring nih.gov | Very high, due to N-substitution nih.gov |
| Φ Dihedral Angle | Restricted to approx. -65° ± 25° nih.gov | Further restricted by steric hindrance |
| Cis/Trans Isomerism | Both isomers are accessible sigmaaldrich.com | Equilibrium shifted, often favoring trans |
| Secondary Structure | Often disrupts α-helices and β-sheets nih.gov | Strong disruptor of secondary structures |
Bioactivity: The effect of proline substitution on bioactivity is highly context-dependent. nih.gov By forcing a peptide into a specific conformation that mimics the bound state of a native ligand, the incorporation of a constrained analog like this compound can lead to a significant increase in binding affinity and biological activity. For instance, in antimicrobial peptides, the introduction of proline can alter the α-helical content, which in turn affects their antibacterial and cytotoxic effects. nih.gov Similarly, in cell-penetrating peptides, the conformational constraints imposed by proline analogs can influence their ability to cross cell membranes. nih.gov The precise positioning of the piperidine ring can also introduce new interactions with the target receptor or shield the peptide backbone from proteolytic enzymes, thereby enhancing its stability and duration of action.
Synthesis and Structural Characterization of Cyclic Peptidomimetics
Cyclization is a powerful strategy to further constrain peptide conformation and improve stability. nih.gov this compound can be incorporated into cyclic peptidomimetics to create highly rigid structures.
Synthesis: The synthesis of cyclic peptides can be performed either in solution or on the solid phase. nih.govresearchgate.net On-resin cyclization is often preferred as it can improve yields by minimizing intermolecular side reactions. The synthesis involves assembling the linear peptide precursor on the resin, followed by deprotection of the terminal groups and an intramolecular amide bond formation. The presence of a turn-inducing element like this compound can pre-organize the linear peptide into a conformation that is favorable for cyclization, thus increasing the efficiency of the ring-closing step. nih.gov Alternative cyclization strategies, such as those involving proline-to-cysteine linkages or the formation of other stable covalent bonds, can also be employed to create diverse cyclic scaffolds. researchgate.net
Structural Characterization: Once synthesized, the three-dimensional structure of these cyclic peptidomimetics is determined using a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the conformation in solution, providing information on dihedral angles, inter-proton distances (through NOE experiments), and the cis/trans isomerization state of the proline amide bond. core.ac.uk Computational molecular modeling and dynamics simulations are used to complement experimental data and explore the conformational landscape of the molecule. core.ac.uk By understanding the precise three-dimensional arrangement of the cyclic peptidomimetic, researchers can establish a clear structure-activity relationship (SAR), which is crucial for the rational design of next-generation therapeutic agents.
Q & A
Q. What are the key considerations for synthesizing L-N-[(4'-Boc)Piperidino]Proline with high enantiomeric purity?
Methodological Answer:
- Use chiral auxiliaries or asymmetric catalysis to control stereochemistry during piperidine ring functionalization.
- Employ Boc (tert-butoxycarbonyl) protection to shield the proline amine group during synthesis, reducing side reactions.
- Monitor purity via HPLC with chiral columns (e.g., Chiralpak® AD-H) and validate using polarimetry or NMR (e.g., 1H/13C DEPT experiments) .
- Optimize reaction conditions (temperature, solvent polarity) to minimize racemization, especially during deprotection steps.
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
Methodological Answer:
- Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 37°C for 24–72 hours.
- Analyze degradation products using LC-MS and compare retention times/fragmentation patterns against known standards.
- Use FTIR or Raman spectroscopy to track changes in functional groups (e.g., Boc cleavage at acidic pH) .
- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions (-20°C, anhydrous) .
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
Methodological Answer:
- Use LC-MS/MS with a C18 reversed-phase column and MRM (multiple reaction monitoring) for selectivity.
- Validate the method per ICH guidelines: assess linearity (1–1000 ng/mL), LOD/LOQ, matrix effects (via post-column infusion), and recovery rates (>80%) .
- Internal standards (e.g., deuterated analogs) correct for ionization variability.
- For tissue samples, homogenize in acetonitrile:water (70:30) to precipitate proteins and reduce interference .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?
Methodological Answer:
- Perform meta-analysis of existing studies, stratifying data by assay type (e.g., enzyme inhibition vs. cell viability) and experimental conditions (e.g., ATP concentration in kinase assays).
- Replicate conflicting experiments with standardized protocols (e.g., NIH guidelines for cell line authentication and reagent validation) .
- Evaluate confounding factors: compound solubility (via DLS), assay interference (e.g., fluorescence quenching), or off-target effects (use siRNA knockdown controls) .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and design follow-up studies .
Q. What computational strategies are effective for predicting the binding affinity of this compound to proline-specific enzymes?
Methodological Answer:
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., prolyl oligopeptidase).
- Validate force fields (AMBER, CHARMM) with MM-GBSA free-energy calculations to account for solvation effects.
- Conduct MD simulations (GROMACS) over 100+ ns to assess conformational stability of the ligand-enzyme complex.
- Cross-reference predictions with experimental SPR (surface plasmon resonance) data to calibrate computational models .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound while adhering to ethical guidelines?
Methodological Answer:
- Use a PICO(T) framework: P opulation (rodent models), I ntervention (oral/intravenous administration), C omparison (vehicle control), O utcome (Cmax, AUC, t1/2), T ime (0–24 hours) .
- Apply 3Rs principles (Replacement, Reduction, Refinement): minimize sample size via power analysis, use non-invasive sampling (microdialysis), and monitor welfare endpoints .
- Analyze plasma/tissue samples via validated LC-MS/MS and model data using non-compartmental analysis (WinNonlin®).
- Address Boc group metabolism by identifying urinary metabolites via high-resolution MS/MS .
Q. What experimental designs are optimal for studying the role of this compound in peptide-based drug delivery systems?
Methodological Answer:
- Use a factorial design to test variables: peptide sequence (e.g., cyclic vs. linear), Boc-protection stability, and linker chemistry.
- Assess cellular uptake via confocal microscopy (fluorophore-tagged peptides) in polarized (Caco-2) and non-polarized (HepG2) cell lines.
- Measure proteolytic resistance by incubating peptides with trypsin/chymotrypsin and quantifying intact compound via HPLC .
- Apply response surface methodology (RSM) to optimize formulation parameters (e.g., pH, excipient ratio) .
Data Analysis & Reporting
Q. How should researchers statistically analyze dose-response data for this compound in enzyme inhibition assays?
Methodological Answer:
- Fit data to a four-parameter logistic model (GraphPad Prism®) to calculate IC50 and Hill coefficients.
- Report variability as 95% confidence intervals; use ANOVA with Tukey post-hoc tests for multi-group comparisons.
- Assess assay reproducibility via inter-day CV (<15%) and Z’-factor (>0.5) .
- Disclose raw data in supplementary materials to enable reanalysis .
Q. What frameworks are recommended for integrating contradictory findings on this compound into a cohesive review?
Methodological Answer:
- Use a systematic review protocol (PRISMA guidelines) to screen, extract, and appraise studies.
- Apply the CERQual (Confidence in Evidence from Reviews of Qualitative Research) tool to assess evidence certainty.
- Categorize contradictions by source: methodological variability (e.g., assay sensitivity), biological context (cell type differences), or analytical bias .
- Propose mechanistic studies (e.g., CRISPR-Cas9 knock-in models) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
